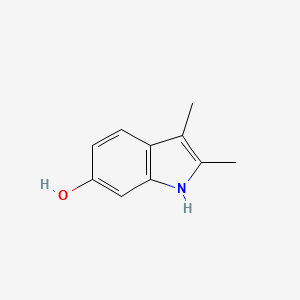
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylbenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a condensation mechanism, followed by cyclization and subsequent esterification to yield the desired product. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-phenyl-propionate: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl 2-amino-3-(4-methyl-phenyl)-propionate: Contains a single methyl group on the phenyl ring, leading to different steric and electronic properties.
Ethyl 2-amino-3-(3,4-dichloro-phenyl)-propionate:
The uniqueness of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8,14H2,1-3H3 |
InChI 键 |
MPFDVMAYWDDBPE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)C)C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)

![2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile](/img/structure/B8575888.png)



![4-[[4-(Dodecyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8575925.png)
![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)




